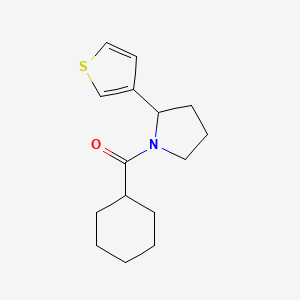
Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as CTMP, is a novel psychoactive substance that has gained popularity in recent years. It belongs to the class of synthetic cathinones, which are stimulant drugs that mimic the effects of amphetamines and cocaine. CTMP has been found to have similar effects to other cathinones, such as increased energy, focus, and euphoria. However, it also has unique properties that make it an interesting subject for scientific research.
Mécanisme D'action
Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone acts as a reuptake inhibitor of dopamine and norepinephrine, which means it prevents these neurotransmitters from being taken back up into the presynaptic neuron. This leads to increased levels of dopamine and norepinephrine in the synaptic cleft, which enhances their effects on the postsynaptic neuron.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate, blood pressure, and body temperature in animal models. It also increases locomotor activity and reduces food intake. This compound has been shown to have a similar profile of effects to other cathinones, such as methcathinone and mephedrone.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in lab experiments is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, one limitation is that this compound has a short half-life in vivo, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are several potential future directions for research on Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One area of interest is its potential use in the treatment of ADHD and other cognitive disorders. Further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the treatment of depression and anxiety, as well as other psychiatric disorders. Finally, more research is needed to understand the long-term effects of this compound use, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone involves several steps, including the reaction of cyclohexanone with thiophene-2-carbaldehyde, followed by the addition of pyrrolidine and reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a cognitive enhancer and treatment for attention deficit hyperactivity disorder (ADHD). It has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in attention and focus. This compound has also been studied for its potential use in the treatment of depression and anxiety, as it has been found to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c17-15(12-5-2-1-3-6-12)16-9-4-7-14(16)13-8-10-18-11-13/h8,10-12,14H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBNGNQKHPWTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
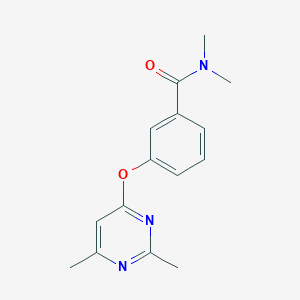

![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)


![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
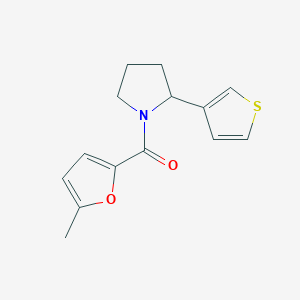
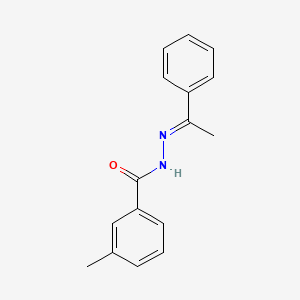
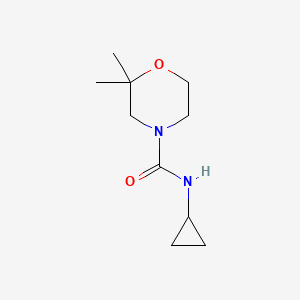
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)